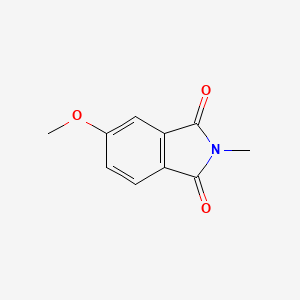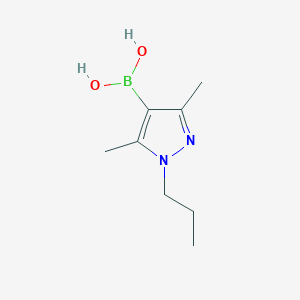
(Z)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(Tetrahidro-2H-piran-4-il)acrilato de etilo es un compuesto orgánico que presenta un anillo tetrahidropirano unido a un éster acrilato
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de (Z)-3-(Tetrahidro-2H-piran-4-il)acrilato de etilo generalmente implica la reacción de acrilato de etilo con derivados de tetrahidro-2H-piran-4-il en condiciones específicas. Un método común es la condensación de Knoevenagel, donde el acrilato de etilo reacciona con tetrahidro-2H-piran-4-carbaldehído en presencia de una base como la piperidina o la piridina . La reacción generalmente se lleva a cabo a temperatura ambiente o a temperaturas ligeramente elevadas para lograr altos rendimientos.
Métodos de producción industrial: En un entorno industrial, la producción de (Z)-3-(Tetrahidro-2H-piran-4-il)acrilato de etilo puede implicar procesos de flujo continuo para garantizar la calidad y el rendimiento consistentes. Los catalizadores como el yodo molecular se pueden utilizar para facilitar la reacción en condiciones sin solvente, lo que hace que el proceso sea más ecológico .
Tipos de reacciones:
Oxidación: (Z)-3-(Tetrahidro-2H-piran-4-il)acrilato de etilo puede sufrir reacciones de oxidación para formar las cetonas o los aldehídos correspondientes. Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: El compuesto se puede reducir para formar ésteres saturados utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el grupo éster, donde los nucleófilos como las aminas o los tioles reemplazan el grupo etoxilo.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de litio y aluminio en éter seco o tetrahidrofurano.
Sustitución: Aminas o tioles en presencia de una base como la trietilamina.
Productos principales:
Oxidación: Formación de tetrahidro-2H-piran-4-il cetonas o aldehídos.
Reducción: Formación de 3-(Tetrahidro-2H-piran-4-il)propanoato de etilo.
Sustitución: Formación de amidas o ésteres tiol de tetrahidro-2H-piran-4-il.
Aplicaciones Científicas De Investigación
Química: (Z)-3-(Tetrahidro-2H-piran-4-il)acrilato de etilo se utiliza como intermedio en la síntesis de varios compuestos heterocíclicos. Su estructura única permite la formación de moléculas complejas a través de ciclación y otras reacciones .
Biología: En la investigación biológica, este compuesto se puede utilizar para estudiar reacciones catalizadas por enzimas que involucran ésteres. Sirve como un sustrato modelo para investigar los procesos de hidrólisis y transesterificación de ésteres.
Medicina: El compuesto tiene aplicaciones potenciales en el desarrollo de fármacos, particularmente en el diseño de profármacos. Su grupo éster se puede hidrolizar in vivo para liberar ingredientes farmacéuticos activos.
Industria: En el sector industrial, el (Z)-3-(Tetrahidro-2H-piran-4-il)acrilato de etilo se utiliza en la producción de polímeros y resinas. Su reactividad lo hace adecuado para crear redes poliméricas entrecruzadas con propiedades mecánicas deseables .
Mecanismo De Acción
El mecanismo de acción del (Z)-3-(Tetrahidro-2H-piran-4-il)acrilato de etilo implica su interacción con varios objetivos moleculares dependiendo del contexto de su uso. En las reacciones enzimáticas, el grupo éster se hidroliza por esterasas, lo que lleva a la formación de alcohol tetrahidro-2H-piran-4-il y acrilato de etilo. Este proceso de hidrólisis es crucial para su papel como profármaco, donde el fármaco activo se libera tras la escisión del éster .
Compuestos similares:
3-(Tetrahidro-2H-piran-4-il)propanoato de etilo: Estructura similar pero carece del doble enlace en el grupo acrilato.
Met acrilato de tetrahidro-2H-piran-4-il: Contiene un grupo metacrilato en lugar de un grupo acrilato, lo que lleva a una reactividad diferente.
Acetato de tetrahidro-2H-piran-4-il: Estructura de éster más simple sin la porción acrilato.
Singularidad: (Z)-3-(Tetrahidro-2H-piran-4-il)acrilato de etilo es único debido a la presencia tanto del anillo tetrahidropirano como del éster acrilato. Esta combinación permite una reactividad y aplicaciones diversas en varios campos, lo que lo convierte en un compuesto versátil para la investigación y los fines industriales .
Comparación Con Compuestos Similares
Ethyl 3-(tetrahydro-2H-pyran-4-yl)propanoate: Similar structure but lacks the double bond in the acrylate group.
Tetrahydro-2H-pyran-4-yl methacrylate: Contains a methacrylate group instead of an acrylate group, leading to different reactivity.
Tetrahydro-2H-pyran-4-yl acetate: Simpler ester structure without the acrylate moiety.
Uniqueness: (Z)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate is unique due to the presence of both the tetrahydropyran ring and the acrylate ester. This combination allows for diverse reactivity and applications in various fields, making it a versatile compound for research and industrial purposes .
Propiedades
Número CAS |
1373168-67-2 |
|---|---|
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
ethyl (Z)-3-(oxan-4-yl)prop-2-enoate |
InChI |
InChI=1S/C10H16O3/c1-2-13-10(11)4-3-9-5-7-12-8-6-9/h3-4,9H,2,5-8H2,1H3/b4-3- |
Clave InChI |
LLRZTGSOBOFVQO-ARJAWSKDSA-N |
SMILES isomérico |
CCOC(=O)/C=C\C1CCOCC1 |
SMILES canónico |
CCOC(=O)C=CC1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N,N-Dimethyl-1-(1,4-dioxaspiro[4.4]nonan-7-yl)methanamine](/img/structure/B11907920.png)
![6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-amine](/img/structure/B11907927.png)
![2,3-Dihydropyrido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B11907931.png)







